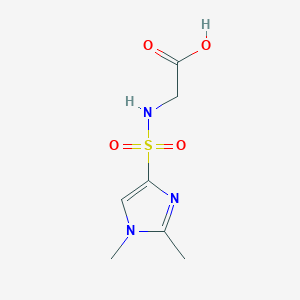

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

Overview

Description

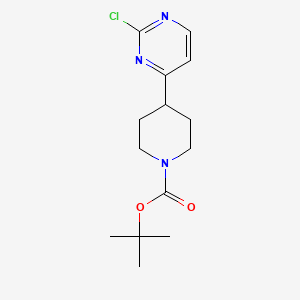

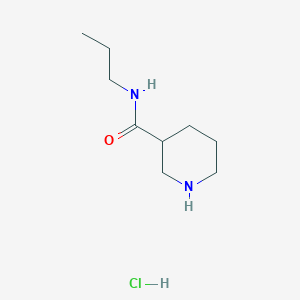

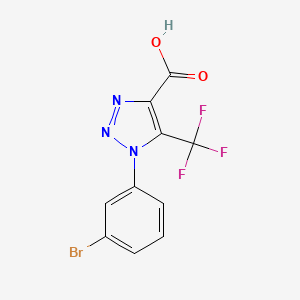

“2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid” is a chemical compound with the CAS Number: 1235439-62-9 . It has a molecular weight of 233.25 . The IUPAC name for this compound is {[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Anticonvulsant and Analgesic Activities

Imidazole derivatives, such as those related to the compound , have been synthesized and evaluated for their anticonvulsant and analgesic activities. For example, a study by Khazi et al. (1996) synthesized a series of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, showing significant protection against convulsions and superior analgesic activity in rat models compared to acetylsalicylic acid (Khazi et al., 1996).

Catalysis in Synthesis

Imidazole sulfonamides serve as efficient catalysts in organic synthesis. Khaligh (2014) demonstrated the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its effectiveness in facilitating clean and high-yield reactions (Khaligh, 2014).

Inhibitors for Acetylcholinesterase and Carbonic Anhydrase

Askin et al. (2021) explored imidazo[2,1-b][1,3,4]thiadiazoles for their inhibitory activity against human carbonic anhydrase isoforms and acetylcholinesterase, indicating potential therapeutic applications. These compounds demonstrated low nanomolar inhibitory activity, representing a promising avenue for designing new inhibitors (Askin et al., 2021).

Materials Science and Enhanced Oil Recovery

In the field of materials science and chemical engineering, imidazoline-based sulfonate copolymers have been developed for enhanced oil recovery, showing excellent temperature tolerance and thermal stability. This application underscores the potential of such compounds in industrial processes requiring high-performance materials (Gou et al., 2015).

Analytical Chemistry

In analytical chemistry, sulfonamide derivatives have been utilized in developing methods for detecting residues in food samples, demonstrating the versatility of these compounds beyond their biological activity. Premarathne et al. (2017) established a method for detecting sulfonamide residues in chicken meat and eggs, highlighting the importance of such compounds in food safety and regulatory compliance (Premarathne et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and mode of action. They may lead to changes in cell signaling, gene expression, or cellular metabolism .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

2-[(1,2-dimethylimidazol-4-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREPJLHMPBZKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)